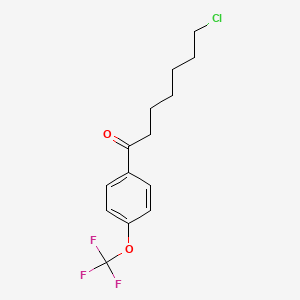

7-Chloro-1-oxo-1-(4-trifluoromethoxyphenyl)heptane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7-Chloro-1-oxo-1-(4-trifluoromethoxyphenyl)heptane is a chemical compound with the molecular formula C14H16ClF3O . It has a molecular weight of 292.72 . The CAS number for this compound is 890043-21-7 .

Molecular Structure Analysis

The molecular structure of 7-Chloro-1-oxo-1-(4-trifluoromethoxyphenyl)heptane consists of a heptane backbone with a chlorine atom attached to the seventh carbon atom. The first carbon atom is bonded to an oxo group (C=O) and a phenyl ring. The phenyl ring has a trifluoromethoxy group attached to the fourth carbon .Physical And Chemical Properties Analysis

The predicted boiling point of 7-Chloro-1-oxo-1-(4-trifluoromethoxyphenyl)heptane is 357.7±42.0 °C . The predicted density of this compound is 1.178±0.06 g/cm3 .Applications De Recherche Scientifique

Anti-Infective Agents

- Scientific Field : Medicinal Chemistry

- Application Summary : The compound is used in the synthesis of 1,2,4-oxadiazoles, which are known for their anti-infective properties . These agents have anti-bacterial, anti-viral, and anti-leishmanial activities .

- Methods of Application : The compound is used in the synthesis of diversely substituted 1,2,4-oxadiazoles . The specific methods of synthesis and application are not detailed in the source.

Antimalarial Activity

- Scientific Field : Medicinal Chemistry

- Application Summary : The compound is used in the synthesis of 7-chloro-4-(piperazin-1-yl)quinoline derivatives, which have been evaluated for their antimalarial activity .

- Methods of Application : The compound is synthesized by a nucleophilic addition reaction of piperazine with 4,7-dichloroquinoline followed by phenacyl bromides addition to heteroaryl piperazine and then reduction and fluorination .

- Results or Outcomes : Of the 18 compounds synthesized, 12 showed good antimalarial activity. Specifically, compound 3c was found to be more potent than the standard drug Quinine, having a minimum inhibitory concentration (MIC) of 0.18 μg/mL .

Propriétés

IUPAC Name |

7-chloro-1-[4-(trifluoromethoxy)phenyl]heptan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClF3O2/c15-10-4-2-1-3-5-13(19)11-6-8-12(9-7-11)20-14(16,17)18/h6-9H,1-5,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTZZZFREXOHOQQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CCCCCCCl)OC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClF3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60645173 |

Source

|

| Record name | 7-Chloro-1-[4-(trifluoromethoxy)phenyl]heptan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Chloro-1-oxo-1-(4-trifluoromethoxyphenyl)heptane | |

CAS RN |

898786-10-2 |

Source

|

| Record name | 7-Chloro-1-[4-(trifluoromethoxy)phenyl]heptan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-oxo-4-[3-(piperidinomethyl)phenyl]butyrate](/img/structure/B1325668.png)

![Ethyl 5-oxo-5-[3-(piperidinomethyl)phenyl]valerate](/img/structure/B1325669.png)

![Ethyl 6-oxo-6-[3-(piperidinomethyl)phenyl]hexanoate](/img/structure/B1325670.png)

![Ethyl 7-oxo-7-[3-(piperidinomethyl)phenyl]heptanoate](/img/structure/B1325671.png)